

In-Depth Technical Guide: Solubility Profile of (R)-(-)-5-(Hydroxymethyl)-2-pyrrolidinone

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Compound of Interest

Compound Name: (R)-(-)-5-(Hydroxymethyl)-2-pyrrolidinone

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available solubility data for **(R)-(-)-5-(hydroxymethyl)-2-pyrrolidinone**, a chiral building block of significant interest in pharmaceutical and chemical synthesis. Due to the limited publicly available quantitative data, this document focuses on qualitative solubility and outlines a standard experimental protocol for determining precise solubility parameters.

Introduction to (R)-(-)-5-(Hydroxymethyl)-2-pyrrolidinone

(R)-(-)-5-(hydroxymethyl)-2-pyrrolidinone, also known as D-Pyroglutaminol, is a versatile chiral molecule. Its structure, featuring a lactam ring and a hydroxymethyl group, makes it a valuable intermediate in the synthesis of a variety of complex molecules, including pharmaceuticals. Understanding its solubility is critical for its application in drug formulation, reaction chemistry, and purification processes.

Qualitative Solubility Data

Based on available safety data sheets and chemical supplier information, the qualitative solubility of **(R)-(-)-5-(hydroxymethyl)-2-pyrrolidinone** has been described in several

common solvents. This information is summarized in the table below. It is important to note that these are qualitative descriptions and do not provide specific concentration limits.

Solvent	Solubility Description
Water	Soluble[1][2]
Chloroform	Soluble[1][2]
Dimethylformamide (DMF)	Soluble[1][2]
Alcohol (e.g., Ethanol)	Soluble[3]

Note: The term "soluble" is a general descriptor. For precise applications, experimental determination of quantitative solubility is highly recommended.

Experimental Protocol for Solubility Determination: Equilibrium Shake-Flask Method

For researchers requiring precise quantitative solubility data, the equilibrium shake-flask method is a well-established and reliable technique. The following protocol provides a detailed methodology for determining the solubility of **(R)-(-)-5-(hydroxymethyl)-2-pyrrolidinone** in various solvents.

Objective: To determine the equilibrium solubility of **(R)-(-)-5-(hydroxymethyl)-2-pyrrolidinone** in a selected solvent at a specific temperature.

Materials:

- **(R)-(-)-5-(hydroxymethyl)-2-pyrrolidinone** (high purity)
- Selected solvent(s) of analytical grade
- Temperature-controlled orbital shaker or water bath
- Calibrated analytical balance
- Volumetric flasks and pipettes

- Syringe filters (e.g., 0.45 µm PTFE or other suitable material)
- High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Refractive Index) or another validated analytical technique for quantification.
- Scintillation vials or other suitable sealed containers

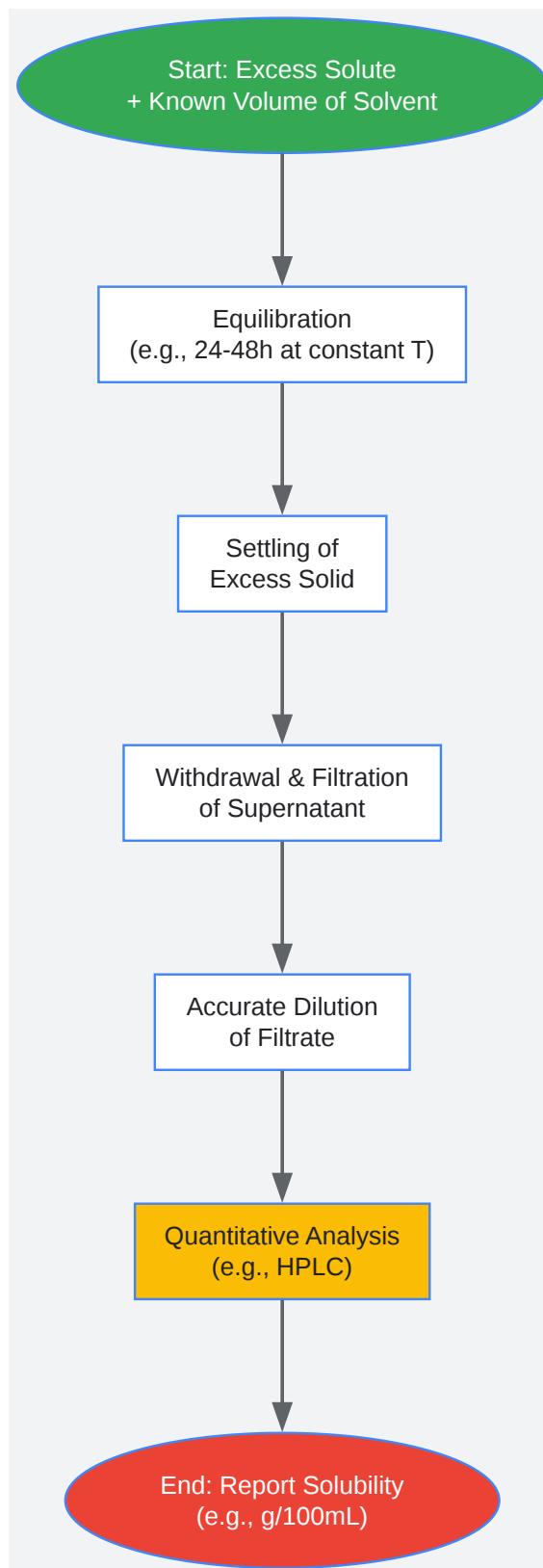
Procedure:

- Preparation of Solvent: Ensure the selected solvent is degassed to prevent bubble formation during the experiment.
- Addition of Solute: Add an excess amount of **(R)-(-)-5-(hydroxymethyl)-2-pyrrolidinone** to a known volume of the solvent in a sealed vial. The excess solid should be clearly visible to ensure a saturated solution is achieved.
- Equilibration: Place the vials in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined period (typically 24-48 hours) to allow the system to reach equilibrium. A preliminary study can determine the minimum time required to reach equilibrium.
- Phase Separation: After equilibration, allow the vials to stand undisturbed at the experimental temperature for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.
- Sample Withdrawal and Filtration: Carefully withdraw an aliquot of the supernatant using a pipette. Immediately filter the aliquot through a syringe filter into a clean vial to remove any undissolved solid particles. The filter should be pre-conditioned with the saturated solution to minimize drug loss due to adsorption.
- Dilution: Accurately dilute the filtered saturated solution with the solvent to a concentration that falls within the linear range of the analytical method.
- Quantification: Analyze the diluted sample using a validated analytical method, such as HPLC, to determine the concentration of **(R)-(-)-5-(hydroxymethyl)-2-pyrrolidinone**.

- Data Reporting: The solubility is typically reported in units of mass per volume (e.g., g/100 mL or mg/L) or molarity (mol/L).

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the shake-flask solubility determination workflow.



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